An In-depth Technical Guide on the Physicochemical Properties of N-(1H-Indol-3-ylmethylene)cyclohexylamine
An In-depth Technical Guide on the Physicochemical Properties of N-(1H-Indol-3-ylmethylene)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the Schiff base, N-(1H-Indol-3-ylmethylene)cyclohexylamine. As a compound of interest in medicinal chemistry and material science, understanding its fundamental characteristics is crucial for its application and development. This document summarizes key physicochemical data, outlines detailed experimental protocols for their determination, and presents a visual representation of its synthesis. The information herein is intended to support researchers, scientists, and drug development professionals in their work with this and structurally related molecules.
Introduction
N-(1H-Indol-3-ylmethylene)cyclohexylamine is a Schiff base formed from the condensation of indole-3-carboxaldehyde and cyclohexylamine. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications, including in catalysis, as pigments and dyes, and importantly, in the development of therapeutic agents due to their diverse biological activities. The indole moiety is a common scaffold in many natural and synthetic bioactive compounds, while the cyclohexylamine group can influence the lipophilicity and conformational flexibility of the molecule. A thorough understanding of the physicochemical properties of N-(1H-Indol-3-ylmethylene)cyclohexylamine is therefore essential for predicting its behavior in biological systems and for its rational design in various applications.
Physicochemical Data
The following table summarizes the available quantitative data for N-(1H-Indol-3-ylmethylene)cyclohexylamine. It is important to note that while some properties have been computationally predicted, experimental data for this specific molecule is not extensively available in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | BenchChem[2] |
| Predicted XlogP | 3.6 | PubChemLite[1] |
| Monoisotopic Mass | 226.147 Da | PubChemLite[1] |
Synthesis of N-(1H-Indol-3-ylmethylene)cyclohexylamine
The synthesis of N-(1H-Indol-3-ylmethylene)cyclohexylamine is typically achieved through a condensation reaction between indole-3-carboxaldehyde and cyclohexylamine. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.
Caption: General synthesis of N-(1H-Indol-3-ylmethylene)cyclohexylamine.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid organic compound such as N-(1H-Indol-3-ylmethylene)cyclohexylamine.
The melting point is a fundamental physical property used to identify a compound and assess its purity.
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Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.
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Procedure:
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A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
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For a pure compound, the melting range should be narrow (typically 0.5-2 °C).
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As N-(1H-Indol-3-ylmethylene)cyclohexylamine is expected to be a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition. Alternatively, the decomposition temperature can be determined using thermogravimetric analysis (TGA). For the purpose of this guide, a general method for boiling point determination of a liquid is provided.
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Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, capillary tube (sealed at one end), heating mantle or oil bath.
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Procedure (Micro method):
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A few drops of the liquid are placed in a small test tube (fusion tube).
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A capillary tube, sealed at one end, is inverted and placed into the liquid.
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The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Heating is stopped, and the liquid is allowed to cool.
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The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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Solubility is a critical parameter, especially for drug development, as it influences absorption and distribution.
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Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, DMSO, acetone, hexane).
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Procedure (Qualitative):
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Approximately 1-5 mg of the compound is placed in a test tube.
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A small volume (e.g., 1 mL) of the solvent is added.
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The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
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The mixture is visually inspected for the presence of undissolved solid.
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If the solid dissolves completely, the compound is considered soluble. If not, it is classified as sparingly soluble or insoluble.
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Procedure (Quantitative):
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A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.
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The mixture is agitated at a constant temperature until equilibrium is reached.
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The undissolved solid is removed by filtration or centrifugation.
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The concentration of the compound in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH. For N-(1H-Indol-3-ylmethylene)cyclohexylamine, the basicity of the imine nitrogen is of interest.
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Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized solutions of acid (e.g., HCl) and base (e.g., NaOH).
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Procedure (Potentiometric Titration):
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A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture like water-methanol for poorly soluble compounds).
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The solution is placed in a beaker with a magnetic stir bar and a calibrated pH electrode.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is recorded after each incremental addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted.
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The pKa can be determined from the pH at the half-equivalence point.
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LogP is a measure of the lipophilicity of a compound and is a key predictor of its pharmacokinetic properties.
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Apparatus: Separatory funnel or vials, analytical balance, UV-Vis spectrophotometer or HPLC, n-octanol, and buffer solution (e.g., phosphate buffer at pH 7.4).
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Procedure (Shake-Flask Method):
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n-Octanol and the aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.
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A known amount of the compound is dissolved in the n-octanol phase.
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A known volume of the aqueous buffer is added.
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The mixture is shaken vigorously for a period to allow for partitioning equilibrium to be reached.
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The mixture is then centrifuged to ensure complete phase separation.
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The concentration of the compound in both the n-octanol and aqueous phases is determined analytically.
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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LogP is the logarithm of P.
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Conclusion
This technical guide has summarized the currently available physicochemical data for N-(1H-Indol-3-ylmethylene)cyclohexylamine and provided detailed, generalized protocols for the experimental determination of its key properties. While there is a scarcity of published experimental data for this specific molecule, the provided methodologies offer a robust framework for researchers to characterize this and similar compounds. The continued investigation into the physicochemical properties of novel Schiff bases is essential for advancing their potential applications in drug discovery and materials science.
